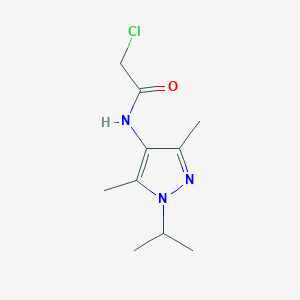
2-(2-hydroxyethyl)-N-propan-2-ylpiperidine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-hydroxyethyl)-N-propan-2-ylpiperidine-1-carboxamide, also known as HEPPC, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
2-(2-hydroxyethyl)-N-propan-2-ylpiperidine-1-carboxamide has been shown to modulate the activity of certain ion channels, including the transient receptor potential vanilloid 1 (TRPV1) channel and the acid-sensing ion channel 1a (ASIC1a). 2-(2-hydroxyethyl)-N-propan-2-ylpiperidine-1-carboxamide has been shown to act as a positive allosteric modulator of TRPV1, which could have implications for the treatment of pain. 2-(2-hydroxyethyl)-N-propan-2-ylpiperidine-1-carboxamide has also been shown to act as a negative allosteric modulator of ASIC1a, which could have implications for the treatment of neurological disorders.
Biochemical and Physiological Effects:
2-(2-hydroxyethyl)-N-propan-2-ylpiperidine-1-carboxamide has been shown to have a range of biochemical and physiological effects, including the modulation of ion channel activity, the inhibition of neurotransmitter release, and the modulation of synaptic plasticity. 2-(2-hydroxyethyl)-N-propan-2-ylpiperidine-1-carboxamide has also been shown to have analgesic effects in animal models of pain.
Avantages Et Limitations Des Expériences En Laboratoire
2-(2-hydroxyethyl)-N-propan-2-ylpiperidine-1-carboxamide has several advantages for lab experiments, including its high potency and selectivity for certain ion channels. However, 2-(2-hydroxyethyl)-N-propan-2-ylpiperidine-1-carboxamide also has some limitations, including its potential toxicity and the need for further studies to determine its safety and efficacy in humans.
Orientations Futures
There are several potential future directions for research on 2-(2-hydroxyethyl)-N-propan-2-ylpiperidine-1-carboxamide, including the development of new drugs based on 2-(2-hydroxyethyl)-N-propan-2-ylpiperidine-1-carboxamide as a scaffold, the further characterization of its mechanism of action, and the exploration of its potential applications in other fields, such as cancer research and immunology. Additionally, further studies are needed to determine the safety and efficacy of 2-(2-hydroxyethyl)-N-propan-2-ylpiperidine-1-carboxamide in humans.
Méthodes De Synthèse
2-(2-hydroxyethyl)-N-propan-2-ylpiperidine-1-carboxamide can be synthesized through a three-step process. The first step involves the reaction of piperidine with 2-bromoethanol to form 2-(2-hydroxyethyl)piperidine. The second step involves the reaction of 2-(2-hydroxyethyl)piperidine with isopropyl chloroformate to form 2-(2-hydroxyethyl)-N-propan-2-ylpiperidine-1-carboxylic acid. The final step involves the reaction of 2-(2-hydroxyethyl)-N-propan-2-ylpiperidine-1-carboxylic acid with ammonia to form 2-(2-hydroxyethyl)-N-propan-2-ylpiperidine-1-carboxamide.
Applications De Recherche Scientifique
2-(2-hydroxyethyl)-N-propan-2-ylpiperidine-1-carboxamide has been studied for its potential applications in various fields, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, 2-(2-hydroxyethyl)-N-propan-2-ylpiperidine-1-carboxamide has been shown to modulate the activity of certain ion channels, which could have implications for the treatment of neurological disorders. In pharmacology, 2-(2-hydroxyethyl)-N-propan-2-ylpiperidine-1-carboxamide has been studied for its potential as a drug candidate for the treatment of pain and addiction. In medicinal chemistry, 2-(2-hydroxyethyl)-N-propan-2-ylpiperidine-1-carboxamide has been studied for its potential as a scaffold for the development of new drugs.
Propriétés
IUPAC Name |
2-(2-hydroxyethyl)-N-propan-2-ylpiperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-9(2)12-11(15)13-7-4-3-5-10(13)6-8-14/h9-10,14H,3-8H2,1-2H3,(H,12,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSEJAYARPAIJPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)N1CCCCC1CCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-hydroxyethyl)-N-propan-2-ylpiperidine-1-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4-Sulfamoylphenyl)methylcarbamoyl]cyclopropane-1-carboxylic acid](/img/structure/B7576070.png)

![1-[2-Cyanopropyl(ethyl)sulfamoyl]piperidine-2-carboxylic acid](/img/structure/B7576083.png)
![1-[4-(Furan-2-ylmethyl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B7576088.png)

![1-[4-(Thiophen-2-ylmethyl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B7576111.png)
![2-chloro-N-[(2,4-difluorophenyl)methyl]-N-methylacetamide](/img/structure/B7576116.png)
![3-[(7-Chloro-1,3-benzodioxol-5-yl)methyl-methylamino]propanoic acid](/img/structure/B7576117.png)


![2-chloro-N-[(5-methyl-1H-pyrazol-4-yl)methyl]acetamide](/img/structure/B7576159.png)

![3-[(4,5-Dimethylthiophene-2-carbonyl)-ethylamino]propanoic acid](/img/structure/B7576167.png)
![3-[4-(hydroxymethyl)piperidine-1-carbonyl]-2H-isoquinolin-1-one](/img/structure/B7576171.png)